Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . It is a pale yellow solid that is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: This compound has a similar structure but with a benzyl group instead of a benzoyl group.
1-Boc-4-(4-formylphenyl)piperazine: This compound has a similar piperazine ring structure with a formylphenyl group.
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound contains a benzo[b]thiophene ring instead of a benzoyl group.
These compounds share similar chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperazine Core : A six-membered ring containing two nitrogen atoms.
- Formylbenzoyl Group : A benzene ring substituted with a formyl group, contributing to its reactivity and potential biological activity.
- Tert-butyl Ester : Enhances lipophilicity, which may influence its pharmacokinetic properties.
Antitumor Activity
Piperazine derivatives have been explored for their anticancer effects. Some studies have suggested that benzamide derivatives can inhibit cell growth in various cancer types by modulating key signaling pathways involved in cell proliferation and survival . The specific mechanisms through which this compound may exert antitumor effects require further investigation.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : The piperazine moiety may interact with various receptors, influencing cellular signaling pathways.
Study on Antibacterial Activity
A study on piperazine derivatives demonstrated that compounds structurally related to this compound exhibited strong bactericidal properties against both susceptible and resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Antitumor Mechanisms
Research has shown that certain benzamide derivatives can inhibit the growth of cancer cells through multiple mechanisms, including the downregulation of key proteins involved in tumor progression. While direct studies on this compound are scarce, its structural analogs have provided insights into potential anticancer activities .
Data Summary Table
Property | Value/Description |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 274.31 g/mol |
Antibacterial Activity | Effective against Gram-positive bacteria |
Antitumor Potential | Suggested based on structural analogs |
Mechanisms of Action | Enzyme inhibition, receptor interaction |
Properties
IUPAC Name |
tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)15(21)14-6-4-13(12-20)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDMEQNKVGNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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